molecular formula C19H18ClN3OS B2384595 N-(3-chlorophenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851132-12-2

N-(3-chlorophenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide

Cat. No. B2384595
M. Wt: 371.88
InChI Key: KKAJLBUJCZPHLX-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide, also known as CDIM8, is a compound that has gained significant attention in recent years due to its potential therapeutic applications. CDIM8 belongs to the class of imidazolium compounds, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.

Scientific Research Applications

Histamine H3 Receptor Antagonism

4-Chlorophenylmethanesulfonamide and (4-chlorobenzyl)sulfamide derivatives of histamine homologues, including compounds structurally similar to N-(3-chlorophenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide, have been synthesized and found to be potent and selective histamine H3 receptor antagonists. Such compounds have high receptor affinity and show significant efficacy in bioassays, particularly with imidazol-4-ylbutyl analogues (Tozer et al., 1999).

Antibacterial and Anti-enzymatic Activity

N-Substituted derivatives of compounds similar to the target chemical have demonstrated potential antibacterial activity against both gram-negative and gram-positive bacteria. These compounds, including 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, have also exhibited moderate inhibition of α-chymotrypsin enzyme. Some specific derivatives showed remarkable activity compared to standard antibiotics like ciprofloxacin (Siddiqui et al., 2014).

Anticonvulsant Activity

Omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives, which are structurally related to the target compound, have been studied for their anticonvulsant activity. The most active compound in this series was identified as 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide, indicating the potential of similar compounds in this area (Aktürk et al., 2002).

Thrombolytic Activity

Novel series of compounds structurally akin to N-(3-chlorophenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide have been synthesized and shown to possess thrombolytic activity, in addition to low toxicity and moderate antibacterial activity. This suggests their potential use in the development of new drugs for cardiovascular diseases (Aziz-Ur-Rehman et al., 2020).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-13-8-14(2)10-17(9-13)23-7-6-21-19(23)25-12-18(24)22-16-5-3-4-15(20)11-16/h3-11H,12H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAJLBUJCZPHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide

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